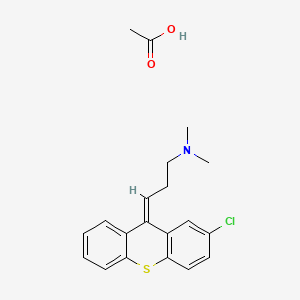
Chlorprothixene acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorprothixene acetate is a useful research compound. Its molecular formula is C20H22ClNO2S and its molecular weight is 375.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medical Applications
Chlorprothixene acetate's primary indications include:
- Psychotic Disorders : It is effective in managing symptoms of schizophrenia, such as hallucinations and delusions .
- Bipolar Disorder : Used for acute mania episodes, helping stabilize mood and reduce agitation .
- Anxiety and Insomnia : It is prescribed for pre- and postoperative anxiety states and insomnia, leveraging its sedative properties .
- Severe Nausea : this compound is utilized in hospitalized patients to manage severe nausea and vomiting .
- Withdrawal Symptoms : Off-label uses include alleviating symptoms of alcohol and opioid withdrawal .
Pharmacological Profile
This compound acts primarily as an antagonist at several neurotransmitter receptors:
| Receptor Type | Effect |
|---|---|
| 5-HT2A | Antipsychotic effects, sedation |
| D2 | Antipsychotic effects, sedation |
| H1 | Sedation, weight gain |
| Muscarinic Acetylcholine | Anticholinergic effects, inhibition of extrapyramidal side effects |
| α1-Adrenergic | Hypotension, sedation |
The drug exhibits a relatively mild profile of extrapyramidal symptoms compared to other typical antipsychotics due to its receptor binding characteristics .
Clinical Efficacy
Research has demonstrated the efficacy of this compound in treating acute psychotic episodes. A study noted that patients receiving chlorprothixene showed significant improvement in psychotic symptoms compared to those on placebo. The drug's sedative effects were beneficial in managing acute agitation and aggression associated with severe mental illnesses .
Side Effects
While this compound is effective, it is associated with several side effects, including:
- Sedation : High incidence of sedation can limit its use in some patients.
- Anticholinergic Effects : Symptoms such as dry mouth and urinary retention are common.
- Weight Gain : Patients may experience significant weight gain during treatment .
Comparative Analysis with Other Antipsychotics
A comparison with other antipsychotics highlights chlorprothixene's unique profile:
| Drug Name | Potency (relative to chlorpromazine) | Common Side Effects |
|---|---|---|
| Chlorpromazine | 1x | Sedation, weight gain |
| Olanzapine | 2x | Metabolic syndrome |
| Risperidone | 1.5x | Extrapyramidal symptoms |
| Chlorprothixene | 0.5 - 0.67x | Sedation, anticholinergic effects |
This compound demonstrates lower potency but offers a favorable side effect profile regarding extrapyramidal symptoms, making it suitable for certain patient populations .
Propriétés
Numéro CAS |
58889-16-0 |
|---|---|
Formule moléculaire |
C20H22ClNO2S |
Poids moléculaire |
375.9 g/mol |
Nom IUPAC |
acetic acid;(3Z)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C18H18ClNS.C2H4O2/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18;1-2(3)4/h3-4,6-10,12H,5,11H2,1-2H3;1H3,(H,3,4)/b14-7-; |
Clé InChI |
XGKNWADXVDIFDQ-KIUKIJHYSA-N |
SMILES |
CC(=O)O.CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
SMILES isomérique |
CC(=O)O.CN(C)CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
SMILES canonique |
CC(=O)O.CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















